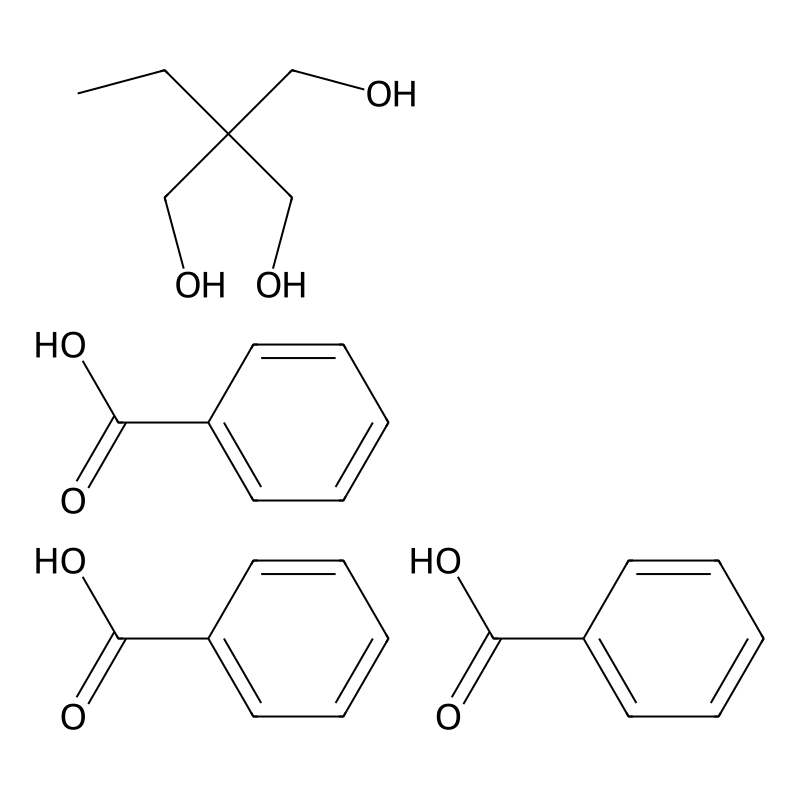

Trimethylol Propane Tribenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Optical Materials and Polymer Waveguides

Specific Scientific Field: Materials science, optics, and photonics.

Experimental Procedures:Guest–Host System Formation: Phenanthrene is added to create a guest–host system. The level of phenanthrene can be adjusted to tailor the refractive index in the system.

Viscosity Measurement: Prior to curing, the shear rate and temperature-dependent viscosity are measured as a function of the composition.

Polymerization: After thermally-induced polymerization, the resulting optical and thermomechanical properties are characterized.

Refractive Index Tailoring: TMPTA-based copolymers exhibit a significant refractive index increase (up to approximately 1.56 at 589 nm) while maintaining good optical transmittance. This property is essential for creating efficient polymer waveguides.

Thermomechanical Properties: The glass transition behavior and Vickers hardness of the resulting material are also characterized.

Photopolymerization Behavior: Investigation of photopolymerization behavior helps overcome the undesirable oxygen inhibition effect during light-induced radical polymerization of acrylates.

Plant-Based Trimethylolpropane Esters

Specific Scientific Field: Chemical engineering, lubricant technology, and tribology.

Summary: Researchers have explored plant-based Trimethylolpropane Esters (TMPE) formulations for various applications, including food-grade lubricants, engine oils, drilling fluids, insulating fluids, metalworking fluids, and hydraulic and heat transfer fluids .

Experimental Procedures:Formulation Development: Scientists investigate the compatibility of TMPE with other additives and base oils.

Performance Testing: Tribological tests assess the lubricating properties, wear resistance, and thermal stability of TMPE-based formulations.

Lubrication: TMPE-based formulations exhibit excellent lubricating properties, making them suitable for food-grade applications and industrial lubricants.

Heat Transfer and Insulating Fluids: TMPE can enhance heat transfer efficiency and serve as an insulating fluid in various systems.

Metalworking and Hydraulic Fluids: TMPE-based formulations improve machining processes and hydraulic system performance.

Nanolubricants with Trimethylolpropane Trioleate

Specific Scientific Field: Tribology, nanomaterials, and lubricant technology.

Summary: Researchers have studied the tribological behavior of nanolubricants formed by Trimethylolpropane Trioleate (TMPTO) base oil with magnetic nanoparticles coated with oleic acid (Fe3O4) and Nd alloy compound .

Experimental Procedures:Nanolubricant Preparation: TMPTO is used as the base oil, and magnetic nanoparticles (Fe3O4) coated with oleic acid are added.

Tribological Testing: Researchers evaluate the friction and wear performance of these nanolubricants using tribological tests.

Improved Tribological Performance: TMPTO-based nanolubricants exhibit enhanced friction reduction and wear resistance due to the presence of magnetic nanoparticles.

Size Effects: The size of the magnetic nanoparticles influences the tribological behavior.

Trimethylol Propane Tribenzoate is an organic compound with the molecular formula C₂₇H₃₂O₉. It is characterized as a white to off-white powder or granule, exhibiting low solubility in water but being soluble in organic solvents like methanol, ethanol, dichloromethane, and acetone . This compound is derived from trimethylol propane and benzoic acid, functioning primarily as a plasticizer and a key intermediate in the production of various resins, coatings, and adhesives .

- Esterification: It is synthesized through the esterification reaction between trimethylol propane and benzoic acid. The reaction can be represented as:

- Hydrolysis: In the presence of water and acid or base, Trimethylol Propane Tribenzoate can hydrolyze back into its constituent alcohol and acid.

- Transesterification: The compound can also participate in transesterification reactions with other alcohols or acids, which can modify its properties for specific applications.

The synthesis of Trimethylol Propane Tribenzoate typically involves:

- Esterification Process:

- Combine trimethylol propane with benzoic acid in the presence of a catalyst (often sulfuric acid).

- Heat the mixture to promote reaction while removing water produced during the process to shift equilibrium towards product formation.

- Purification:

- Post-reaction, the product is purified through recrystallization or distillation to remove unreacted starting materials and by-products.

Trimethylol Propane Tribenzoate has a variety of applications:

- Plasticizer: It enhances flexibility and durability in plastics.

- Resin Production: Used as an intermediate in synthesizing alkyd resins for coatings.

- Adhesives: Functions as a component in adhesive formulations to improve bonding strength.

- Coatings: Serves in producing high-performance coatings that require flexibility and resistance to environmental factors .

Several compounds share structural similarities with Trimethylol Propane Tribenzoate. Here are some notable examples:

| Compound Name | Formula | Primary Use | Unique Features |

|---|---|---|---|

| Trimethylolpropane | C₃H₈O₃ | Building block for polymers | Trihydroxy compound |

| Diisononyl phthalate | C₂₁H₃₄O₄ | Plasticizer | Derived from phthalic acid |

| Dodecylbenzenesulfonic acid | C₁₂H₁₈O₃S | Surfactant | Contains a long-chain alkyl group |

| Benzyl butyl phthalate | C₂₁H₂₃O₄ | Plasticizer | Known for its low volatility |

Uniqueness of Trimethylol Propane Tribenzoate

Trimethylol Propane Tribenzoate stands out due to its specific tri-functional structure that allows it to act effectively as a plasticizer while also serving as an intermediate in resin synthesis. Its unique combination of properties makes it suitable for applications requiring flexibility and durability without compromising safety standards.